Tris(dibutylamino)phosphine

Overview

Description

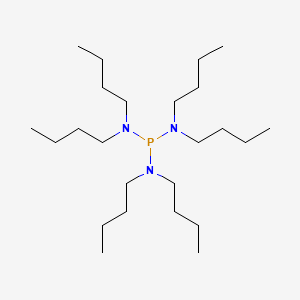

Tris(dibutylamino)phosphine is an organophosphorus compound characterized by the presence of three dibutylamino groups attached to a central phosphorus atom

Mechanism of Action

Target of Action

Tris(dibutylamino)phosphine is an organophosphorus compound Similar compounds like tris(dimethylamino)phosphine are known to interact with a variety of metal centers .

Mode of Action

Tris(dimethylamino)phosphine, a related compound, acts as a base . It reacts with oxygen to give hexamethylphosphoramide and with sulfur to give the corresponding compound hexamethylthiophosphoramide . It can also act as a ligand, forming complexes with a variety of metal centers .

Biochemical Pathways

Tris(dimethylamino)phosphine, a related compound, is known to participate in reactions involving the conversion of hydroxyl groups to the corresponding chlorides .

Action Environment

It is known that the properties of similar compounds, such as tris(dimethylamino)phosphine, can be influenced by factors such as temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(dibutylamino)phosphine typically involves the reaction of phosphorus trichloride with dibutylamine in the presence of a base. The reaction proceeds as follows:

PCl3+3(C4H9)2NH→P(N(C4H9)2)3+3HCl

This reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(dibutylamino)phosphine undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.

Reduction: Can be reduced to form phosphine derivatives.

Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or oxygen gas.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Forms this compound oxide.

Reduction: Produces various phosphine derivatives depending on the reducing agent used.

Substitution: Results in the formation of substituted phosphine compounds.

Scientific Research Applications

Tris(dibutylamino)phosphine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

- Tris(dimethylamino)phosphine

- Tris(diethylamino)phosphine

- Tris(dipropylamino)phosphine

Uniqueness

Tris(dibutylamino)phosphine is unique due to its larger alkyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to its smaller counterparts, making it suitable for specific applications where bulkier ligands are required.

Biological Activity

Tris(dibutylamino)phosphine (TDBAP) is an organophosphorus compound with the chemical formula . It is characterized by its three dibutylamino groups attached to a phosphorus atom, which significantly influences its biological and chemical reactivity. This article aims to explore the biological activity of TDBAP, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 414.70 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 163 °C

- Flash Point : 26 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its ability to act as a Lewis base and its interactions with various biological molecules. Key mechanisms include:

- Antioxidant Properties : TDBAP can scavenge free radicals, thus potentially protecting cellular components from oxidative damage.

- Metal Ion Complexation : The presence of nitrogen atoms allows TDBAP to form complexes with metal ions, which can influence various biochemical pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that TDBAP may also affect enzymatic activities in biological systems.

Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various organophosphorus compounds, including TDBAP. The results indicated that TDBAP exhibited significant radical-scavenging activity, which was comparable to known antioxidants such as ascorbic acid. The study highlighted the potential of TDBAP for use in formulations aimed at reducing oxidative stress in cells .

Metal Ion Interaction

Research by Lee et al. (2023) investigated the interaction between TDBAP and transition metal ions, particularly focusing on its ability to form stable complexes with cadmium(II). The extraction efficiency was found to be over 90% under optimized conditions, demonstrating TDBAP's potential application in bioremediation processes for heavy metal removal from contaminated environments .

Enzyme Inhibition Studies

In a comparative study on enzyme inhibitors, TDBAP was tested alongside other phosphine derivatives for their effects on acetylcholinesterase (AChE) activity. Results showed that TDBAP significantly inhibited AChE activity in vitro, suggesting a potential role in the treatment of neurodegenerative diseases where AChE inhibition is beneficial .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFNWOYQMPPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)P(N(CCCC)CCCC)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207175 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-65-7 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.